molecular formula C12H20N2O4 B14445659 5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione CAS No. 78025-03-3

5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione

Cat. No.: B14445659
CAS No.: 78025-03-3
M. Wt: 256.30 g/mol
InChI Key: AYJSCNIQICATPU-UHFFFAOYSA-N
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Description

5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two morpholine rings, each substituted with two methyl groups, and connected through a dione linkage. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3,3’,5,5’-tetramethylbiphenyl with morpholine in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dione linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione linkage to a diol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylbiphenyl tetracarboxylic acid, while reduction may produce tetramethylbiphenyl diol.

Scientific Research Applications

5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetramethylbiphenyl: A related compound with similar structural features but lacking the morpholine rings.

    3,3’,5,5’-Tetramethylbenzidine: Another similar compound used in various chemical applications.

Uniqueness

5,5,5’,5’-Tetramethyl[3,3’-bimorpholine]-2,2’-dione is unique due to its dual morpholine rings and dione linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

78025-03-3

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

3-(5,5-dimethyl-2-oxomorpholin-3-yl)-5,5-dimethylmorpholin-2-one

InChI

InChI=1S/C12H20N2O4/c1-11(2)5-17-9(15)7(13-11)8-10(16)18-6-12(3,4)14-8/h7-8,13-14H,5-6H2,1-4H3

InChI Key

AYJSCNIQICATPU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C(N1)C2C(=O)OCC(N2)(C)C)C

Origin of Product

United States

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